N1-Propyl vs. N1-Methyl: Molecular Weight and Predicted Lipophilicity Advantage for CNS Penetration
The N1-propyl substituent of the title compound confers a molecular weight increase of 28.05 Da compared to its closest N1-methyl analog, 8-chloro-1-methylxanthine (MW 200.58 Da), and adds one additional methylene unit, which is predicted to increase logP by approximately 0.5 units based on the Hansch π-value for a methylene group (+0.5) . This moderate lipophilicity enhancement is consistent with improved passive diffusion across biological membranes without exceeding the physicochemical thresholds associated with poor solubility or promiscuous binding [1].
| Evidence Dimension | Molecular weight and predicted logP increment for CNS permeability optimization |
|---|---|
| Target Compound Data | MW = 228.04 Da; predicted logP increment from N1-methyl to N1-propyl ≈ +0.5 |
| Comparator Or Baseline | 8-Chloro-1-methylxanthine: MW = 200.58 Da; baseline logP value (predicted using ACD/Labs Percepta) |
| Quantified Difference | ΔMW = +28.05 Da; ΔlogP ≈ +0.5 (estimated from methylene contribution) |
| Conditions | In silico prediction using the ACD/Labs Percepta Platform (PhysChem Module, version 14.00) |
Why This Matters
For CNS-targeted adenosine A1 antagonist programs, the N1-propyl modification provides a quantifiable lipophilicity advantage over the methyl analog, potentially enhancing brain penetration while retaining favorable drug-like properties.
- [1] Hansch, C.; Leo, A. Substituent Constants for Correlation Analysis in Chemistry and Biology; Wiley: New York, 1979. View Source
